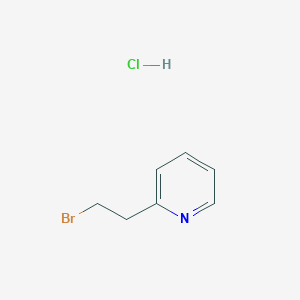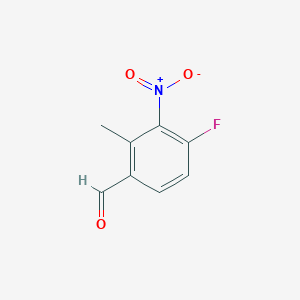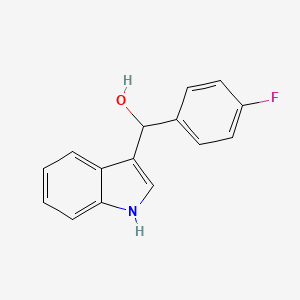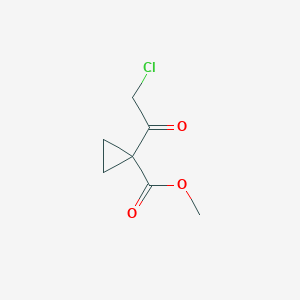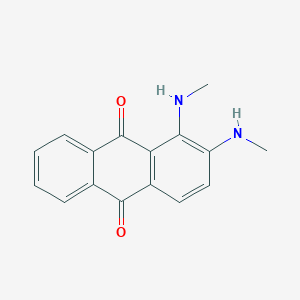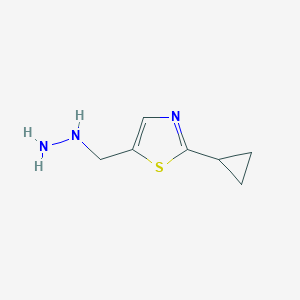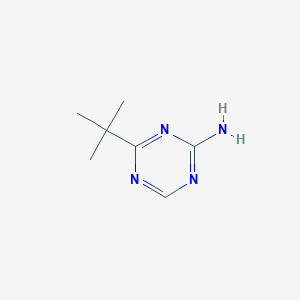
Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is a coordination complex that features cobalt as the central metal ion coordinated to a ligand derived from the condensation of salicylaldehyde and 1,2-cyclohexanediamine. This compound is known for its applications in catalysis and its interesting magnetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) typically involves the following steps:
Condensation Reaction: Salicylaldehyde reacts with 1,2-cyclohexanediamine in a 2:1 molar ratio to form the Schiff base ligand, Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine.
Complexation: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be involved in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under atmospheric or slightly elevated pressures.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can lead to the formation of cobalt(I) species.
科学的研究の応用
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Magnetic Studies: The compound’s magnetic properties make it a subject of interest in studies related to molecular magnetism.
Biological Applications: Research has explored its potential as an enzyme mimic and its interactions with biological molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific magnetic or catalytic properties.
作用機序
The mechanism by which Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center plays a crucial role in these reactions, often cycling between different oxidation states to mediate the transformation of substrates.
類似化合物との比較
Similar Compounds
Bis(N,N’-disalicylidene)ethylenediamine-cobalt(II): Similar in structure but uses ethylenediamine instead of 1,2-cyclohexanediamine.
Bis(N,N’-disalicylidene)-1,3-propanediamine-cobalt(II): Uses 1,3-propanediamine as the ligand.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Features bulky tert-butyl groups on the salicylidene moiety.
Uniqueness
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is unique due to the presence of the 1,2-cyclohexanediamine ligand, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall performance in various applications.
特性
分子式 |
C20H22CoN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
cobalt;2-[[(1S,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18+; |
InChIキー |
LAEBVTUGQDQISM-GNXQHMNLSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
正規SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


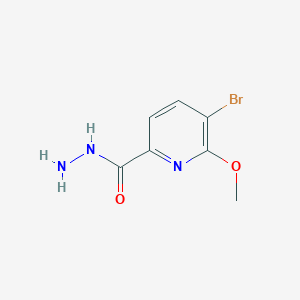
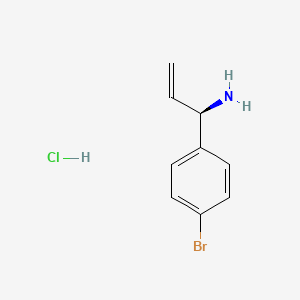
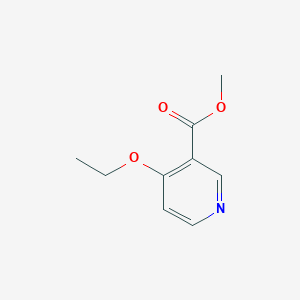
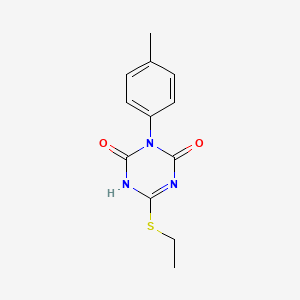
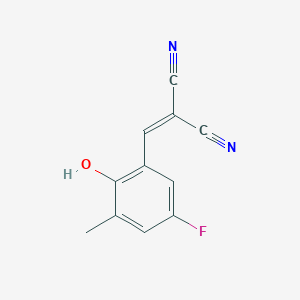
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
